molecular formula C12H10ClNO3 B6325148 ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate CAS No. 127919-26-0

ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B6325148
CAS No.: 127919-26-0
M. Wt: 251.66 g/mol
InChI Key: ACGZSSMHCVAAPF-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a 2-chlorophenyl group at the 5-position of the oxazole ring. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate has been investigated for its antimicrobial properties against a range of pathogens. Studies indicate that derivatives of this compound exhibit activity against Staphylococcus aureus , Escherichia coli , and Candida albicans . The compound's structure allows it to interact effectively with microbial targets, making it a candidate for developing new antibiotics and antifungal agents.

Pharmacological Studies
Research has shown that compounds with similar oxazole structures often possess biological activities such as anti-inflammatory and anticancer properties. This compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways, which could lead to novel treatments for inflammatory diseases.

Materials Science

Organic Light-Emitting Diodes (OLEDs)
The compound is utilized in the development of OLED materials due to its favorable electronic properties. Its incorporation into OLEDs enhances the efficiency and stability of these devices, making it valuable for applications in display technology and lighting solutions.

Polymer Chemistry
this compound can serve as a building block in the synthesis of advanced polymers. These polymers may exhibit unique optical and electronic properties suitable for various applications in electronics and photonics.

Chemical Synthesis

Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic substitution.
  • Esterification to yield the final product.

This synthetic versatility allows for the modification of the compound to enhance its biological properties or to create derivatives with tailored functionalities.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various strains of bacteria and fungi. The results demonstrated significant inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for drug development.

Case Study 2: OLED Performance
In research conducted on OLED applications, devices incorporating this compound exhibited improved luminescence and operational stability compared to traditional materials. This finding highlights the compound's role in advancing display technologies.

Mechanism of Action

The mechanism of action of ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate
  • Ethyl 5-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxylate
  • Ethyl 5-(2-bromophenyl)-1,3-oxazole-4-carboxylate

Uniqueness

Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate is unique due to the specific positioning of the 2-chlorophenyl group, which can influence its biological activity and chemical reactivity. The presence of the ethyl ester group also contributes to its distinct properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with a chlorophenyl substituent, enhancing its reactivity and biological activity. The molecular formula is C12H10ClN1O3C_{12}H_{10}ClN_{1}O_{3}, with a molecular weight of approximately 251.67 g/mol. The presence of the chlorophenyl group is crucial, as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoic acid derivatives with ethyl oxalate under acidic conditions. Various methods have been reported in literature for synthesizing related oxazole derivatives, which often exhibit similar biological properties.

Anticancer Activity

Research indicates that compounds containing the oxazole moiety, including this compound, demonstrate notable anticancer properties. For instance:

  • Cytotoxicity : A study evaluated several oxazole derivatives against various cancer cell lines (HT-1080, MCF-7, A-549) and found significant cytotoxic activity with IC50 values ranging from 19.56 µM to higher concentrations depending on the specific derivative tested .
  • Mechanism of Action : The mechanism involves apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase, indicating potential for further development as anticancer agents .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Compounds with similar structures have shown:

  • Antibacterial Effects : Studies have reported that oxazole derivatives exhibit inhibitory effects against various bacterial strains. For example, modifications to the oxazole ring can enhance antibacterial potency by altering binding affinities to bacterial enzymes .

Hypolipidemic Activity

Another area of interest is the hypolipidemic properties associated with oxazole derivatives. Research on related compounds has indicated:

  • Cholesterol Reduction : Some derivatives have been shown to significantly reduce serum cholesterol and triglyceride levels in animal models . This suggests that this compound may also possess lipid-lowering effects.

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerThis compoundIC50 values ~19.56 µM against HT-1080
AntimicrobialVarious oxazole derivativesInhibition of bacterial growth
HypolipidemicRelated oxazole compoundsReduced cholesterol by up to 35% in rats

Properties

IUPAC Name

ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZSSMHCVAAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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